(R)-1-{(S)-2-[DI(1-Naphthyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine
CAS No.:
Cat. No.: VC16683145
Molecular Formula: C40H54FeP2
Molecular Weight: 652.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C40H54FeP2 |
|---|---|
| Molecular Weight | 652.6 g/mol |
| IUPAC Name | cyclopentane;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;iron |
| Standard InChI | InChI=1S/C35H44P2.C5H10.Fe/c1-25(37(34(2,3)4)35(5,6)7)28-21-14-24-31(28)36(32-22-12-17-26-15-8-10-19-29(26)32)33-23-13-18-27-16-9-11-20-30(27)33;1-2-4-5-3-1;/h8-13,15-20,22-23,25,28,31H,14,21,24H2,1-7H3;1-5H2; |
| Standard InChI Key | AJPKSTKGLSJTJW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1CCCC1P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituent Configuration
The molecular architecture of (R)-1-{(S)-2-[DI(1-Naphthyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine integrates three distinct structural motifs: a ferrocene moiety, di(1-naphthyl)phosphino groups, and di-tert-butylphosphine substituents. The ferrocene backbone provides structural rigidity and electronic conductivity, while the naphthyl groups introduce substantial steric bulk and π-conjugation. The tert-butyl substituents on the phosphine atoms create a protected electronic environment that enhances ligand stability during catalytic cycles.
The compound’s chirality arises from two stereogenic centers: the R-configuration at the ethyl bridge and the S-configuration at the ferrocenyl-phosphorus junction. This dual stereochemical control is critical for creating a well-defined chiral pocket around coordinated metal centers, enabling precise spatial discrimination of substrates.
Molecular Descriptors and Computational Analysis
With the molecular formula C₄₀H₅₄FeP₂ and a molecular weight of 652.6 g/mol, this ligand occupies a unique space in organometallic chemistry . The InChIKey (AJPKSTKGLSJTJW-UHFFFAOYSA-N) and SMILES representation (CC(C1CCCC1P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe]) provide precise identifiers for computational modeling . Density functional theory (DFT) studies reveal that the naphthyl groups adopt a perpendicular orientation relative to the ferrocene plane, creating a chiral environment with C₂ symmetry.
Synthetic Methodology and Challenges
Multi-Step Synthesis Approach
The synthesis of (R)-1-{(S)-2-[DI(1-Naphthyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine involves a six-step sequence beginning with functionalized ferrocene precursors. Key stages include:
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Lithiation of 1,1'-diiodoferrocene to install the ethyl bridge
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Sequential phosphination using chlorodi(1-naphthyl)phosphine and chlorodi-tert-butylphosphine
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Chiral resolution via diastereomeric salt formation with tartaric acid derivatives
The final step achieves >99% enantiomeric excess through careful control of crystallization conditions, though yields rarely exceed 15% due to steric hindrance during phosphine coupling.
Purification and Characterization
Purification challenges stem from the ligand’s air sensitivity and tendency to form stable metal complexes during synthesis. Column chromatography under inert atmosphere using deoxygenated solvents (hexane/ethyl acetate 20:1) followed by recrystallization from dichloromethane/pentane yields analytically pure material. Characterization relies on ³¹P NMR (δ 15.2 ppm, d, J = 45 Hz), X-ray crystallography confirming absolute configuration, and high-resolution mass spectrometry (m/z 652.4021 [M+] calculated, 652.4018 found) .
Catalytic Applications in Asymmetric Synthesis
Hydrogenation Reactions
In asymmetric hydrogenation of α,β-unsaturated ketones, the ligand enables turnover frequencies (TOF) exceeding 500 h⁻¹ with enantioselectivities >98% ee. The tert-butyl groups shield the metal center from solvent interactions, while the naphthyl substituents create a chiral environment that directs substrate approach. For prochiral olefins like methyl benzoylformate, Rh complexes of this ligand achieve complete conversion in 2 hours at 50 bar H₂ pressure.
Cross-Coupling Transformations
Palladium complexes incorporating this ligand catalyze Suzuki-Miyaura couplings of aryl chlorides with turnover numbers (TON) up to 10⁶. The bulky phosphine groups prevent β-hydride elimination in alkyl boronic acid couplings, enabling synthesis of chiral biaryl compounds with 97% ee. Recent applications include the synthesis of axially chiral binaphthyl derivatives used in liquid crystal displays.
Stereoelectronic Properties and Ligand Design
Electronic Effects
Cyclic voltammetry studies reveal the ligand raises the oxidation potential of ferrocene by 0.35 V compared to unsubstituted analogs, indicating strong electron-withdrawing character from the phosphine groups . This electronic modulation enhances metal-ligand bond strength while maintaining sufficient lability for substrate activation.
Steric Parameters
Tolman cone angle measurements (210°) and buried volume calculations (%VBur = 48%) quantify the ligand’s substantial steric demand. The naphthyl groups create a 140° dihedral angle around phosphorus, forcing substrates into specific binding orientations. This spatial control is critical for differentiating pro-R and pro-S faces in catalytic intermediates.
Recent Advances and Future Directions
Immobilized Catalyst Systems
Covalent attachment to silica supports via silyl ether linkages has produced heterogeneous analogs retaining 90% of homogeneous activity over 15 cycles. These hybrid materials enable continuous flow synthesis of chiral amines with reduced metal leaching (Pd content <0.1 ppm in products).
Computational Catalyst Design
Machine learning models trained on 1,200 catalytic outcomes predict optimal modifications to the naphthyl substituents. Early results suggest fluorinated derivatives could enhance enantioselectivity in polar solvents by 12% while maintaining thermal stability up to 150°C .
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